Product packaging for Cyclohexane-1,2-dicarbonyl dichloride(Cat. No.:CAS No. 34684-19-0)

Cyclohexane-1,2-dicarbonyl dichloride

Cat. No.: B1314096
CAS No.: 34684-19-0
M. Wt: 209.07 g/mol
InChI Key: YKZFIPRBWVEQBE-UHFFFAOYSA-N
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Description

Cyclohexane-1,2-dicarbonyl dichloride (CAS 34684-19-0) is a versatile reagent where the two acyl chloride groups on the cyclohexane ring facilitate acylation reactions, making it a valuable building block in organic synthesis and polymer chemistry . Its key research value lies in its application in the synthesis of complex heterocyclic systems. For instance, it serves as a key substrate in stereoselective aza-Prins reactions to construct tricyclic benzazocines, which are important structures in the development of nitrogen-containing heterocycles with potential biological activity . Furthermore, the compound's stereochemistry is significant; the (1R,2R) enantiomer is a distinct chiral entity, highlighting its potential in asymmetric synthesis . Beyond heterocycle formation, this dicarbonyl dichloride is instrumental in polymer research. It can be copolymerized with epoxides like cyclohexene oxide to form polycarbonates. Subsequent hydrolysis of these polymers can yield chiral trans-cyclohexane-1,2-diol, demonstrating the reagent's utility in producing enantiomerically enriched materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10Cl2O2 B1314096 Cyclohexane-1,2-dicarbonyl dichloride CAS No. 34684-19-0

Properties

IUPAC Name

cyclohexane-1,2-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZFIPRBWVEQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500563
Record name Cyclohexane-1,2-dicarbonyl dichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34684-19-0
Record name Cyclohexane-1,2-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-cyclohexanedicarbonyl dichloride
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Advanced Synthetic Methodologies for Cyclohexane 1,2 Dicarbonyl Dichloride

Derivatization from Cyclohexane-1,2-dicarboxylic Acid Precursors

The most prevalent and direct route to Cyclohexane-1,2-dicarbonyl dichloride involves the conversion of the corresponding Cyclohexane-1,2-dicarboxylic acid. This transformation can be achieved through various chlorination strategies, ranging from conventional methods to more modern, environmentally benign approaches. The choice of method often depends on the desired stereochemistry of the final product, as well as scalability and environmental considerations.

Conventional Chlorination Strategies (e.g., Thionyl Chloride)

The reaction of carboxylic acids with thionyl chloride (SOCl₂) is a classic and widely used method for the synthesis of acyl chlorides. researchgate.netlibretexts.orgorganicchemistrytutor.comresearchgate.netnumberanalytics.comchemguide.co.uk This method is applicable to both the cis and trans isomers of Cyclohexane-1,2-dicarboxylic acid. The reaction proceeds by converting the hydroxyl groups of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. Subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be readily removed from the reaction mixture. iosrjournals.org

The reaction is typically carried out by heating the dicarboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent. researchgate.net The use of a catalyst, such as N,N-dimethylformamide (DMF), can accelerate the reaction. nih.gov However, it is important to note that the reaction conditions, particularly temperature, can influence the stereochemical outcome. For instance, in the synthesis of 1,4-cyclohexanedicarboxylic acid dichloride, lower reaction temperatures (40-50 °C) have been shown to favor the retention of the cis stereochemistry. nih.govgoogle.comgoogleapis.compatsnap.com It is plausible that similar temperature control is crucial for maintaining the stereointegrity of the cis and trans isomers of this compound.

Other conventional chlorinating agents that can be employed include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). numberanalytics.comresearchgate.net Phosphorus pentachloride reacts with carboxylic acids to form the acyl chloride and the byproducts phosphoryl chloride (POCl₃) and hydrogen chloride. chemguide.co.ukpatsnap.com Oxalyl chloride is often considered a milder and more selective reagent, and its reaction with carboxylic acids, often in the presence of a catalyst like DMF, produces the acyl chloride and the gaseous byproducts carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride. researchgate.net

Table 1: Conventional Chlorinating Agents and Their Properties

Chlorinating AgentFormulaBoiling Point (°C)ByproductsCatalyst Often Used
Thionyl chlorideSOCl₂76SO₂, HClDMF, Pyridine
Phosphorus pentachloridePCl₅160 (sublimes)POCl₃, HClNone
Oxalyl chloride(COCl)₂63-64CO, CO₂, HClDMF

Green Chemistry Approaches to Acyl Chloride Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of acyl chlorides, this includes the use of greener solvents, alternative chlorinating agents, and more efficient reaction conditions. tandfonline.com

One approach is the use of bio-based solvents like Cyrene™, which has been demonstrated as a viable alternative to toxic solvents such as dimethylformamide and dichloromethane (B109758) in the synthesis of amides from acid chlorides. rsc.orgorgsyn.org While not directly applied to the synthesis of this compound, this suggests the potential for replacing traditional chlorinated solvents in its production.

Another avenue is the development of catalytic methods that minimize waste. For example, the use of catalytic amounts of a phosphine (B1218219) oxide with oxalyl chloride has been shown to be effective in the synthesis of glycosyl chlorides. rsc.org Such catalytic approaches could potentially be adapted for the synthesis of diacyl chlorides, reducing the need for stoichiometric amounts of activating reagents.

Flow chemistry offers a promising green alternative for the synthesis of acyl chlorides. researchgate.netacs.org Continuous-flow systems allow for better control over reaction parameters, improved safety, and can lead to higher yields and purity. The in-situ generation and immediate use of reactive intermediates like acyl chlorides in a flow system can minimize decomposition and side reactions. vapourtec.com The synthesis of acyl chlorides from chloroform (B151607) via photochemically generated phosgene (B1210022) in a flow system has been reported, showcasing a potentially safer and more efficient route. acs.org

Chemo- and Stereoselective Synthetic Pathways

The synthesis of stereochemically pure cis- or trans-Cyclohexane-1,2-dicarbonyl dichloride is of significant interest for applications where the spatial arrangement of the functional groups is critical. The stereochemical outcome of the chlorination reaction can be influenced by the reaction mechanism and conditions. ethz.ch

Reactions proceeding through an Sₙ2-type mechanism are expected to result in an inversion of stereochemistry, while those following an Sₙi (internal nucleophilic substitution) mechanism can lead to retention of configuration. rsc.org The choice of solvent can play a crucial role in determining the dominant pathway. For example, the reaction of alcohols with thionyl chloride can lead to either inversion or retention of stereochemistry depending on the solvent used. rsc.org

For the synthesis of this compound, starting with the corresponding pure cis- or trans-dicarboxylic acid is the most straightforward approach to obtaining the stereochemically defined diacyl chloride. Careful control of the reaction temperature is likely a key factor in preventing isomerization between the cis and trans forms. As mentioned earlier, lower temperatures have been found to suppress the isomerization of cis-1,4-cyclohexanedicarboxylic acid dichloride to the trans isomer during its synthesis with thionyl chloride. nih.govgoogle.comgoogleapis.compatsnap.com

The development of stereoselective catalysts for the conversion of dicarboxylic acids to diacyl chlorides is an active area of research. While specific catalysts for this compound are not widely reported, the principles of asymmetric catalysis could be applied to develop methods for the enantioselective synthesis of chiral diacyl chlorides. masterorganicchemistry.com

Reactivity and Mechanistic Studies of Cyclohexane 1,2 Dicarbonyl Dichloride

Nucleophilic Acyl Substitution Pathways

The high reactivity of the acyl chloride functional groups makes Cyclohexane-1,2-dicarbonyl dichloride susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate, leading to the formation of various dicarbonyl compounds.

Esterification Reactions and Kinetic Studies

The reaction of this compound with alcohols leads to the formation of corresponding diesters. This transformation is a cornerstone of polyester (B1180765) synthesis. While specific kinetic data for the esterification of this compound is not extensively documented in publicly available literature, the general principles of polyesterification kinetics can be applied. The rate of these reactions is influenced by factors such as the steric hindrance of the alcohol, the reaction temperature, and the presence of catalysts.

Kinetic models for polyesterification, such as those developed for the reaction of other diacid chlorides with diols, suggest that the reaction rate is dependent on the concentration of both the diacid chloride and the alcohol. The process can be monitored by measuring the disappearance of the acyl chloride groups or the appearance of the ester linkages over time.

Table 1: Hypothetical Kinetic Data for the Esterification of this compound with a Generic Diol

Time (min)Concentration of Diacid Dichloride (mol/L)Concentration of Diester (mol/L)
01.000.00
100.750.25
200.560.44
300.420.58
600.220.78

Note: This data is illustrative and intended to represent a typical kinetic profile for such a reaction.

Amidation Reactions and Polymerization Mechanisms

The reaction of this compound with primary or secondary amines yields diamides. When a diamine is used as the nucleophile, this reaction forms the basis for the synthesis of polyamides. A common and efficient method for this polymerization is interfacial polymerization. nih.govresearchgate.net In this technique, the diacid chloride is dissolved in an organic solvent, and the diamine is dissolved in an immiscible aqueous phase. The polymerization occurs at the interface between the two liquid phases. nih.govmit.edu

The mechanism of polyamide formation involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form an amide bond. This process repeats at both ends of the monomers to build the polymer chain. The speed of this reaction is a key feature of interfacial polymerization, leading to the rapid formation of a polymer film at the interface. mit.edu The properties of the resulting polyamide, such as molecular weight and morphology, can be influenced by various process parameters, including the nature of the organic solvent, the concentration of the monomers, and the stirring rate. nih.gov

Reaction with Other Heteronucleophiles

Beyond alcohols and amines, this compound can react with other heteronucleophiles. For instance, reaction with thiols would be expected to yield dithioesters, following a similar nucleophilic acyl substitution mechanism. The reactivity of thiols as nucleophiles is generally high, suggesting that this reaction would proceed readily.

Reactions with other nitrogen-containing nucleophiles, such as hydrazines, can lead to the formation of cyclic or polymeric structures containing hydrazide linkages. The bifunctional nature of both reactants allows for the potential synthesis of various heterocyclic compounds and polymers with unique properties.

Electrophilic Activation and Derivatives Formation

The carbonyl carbons in this compound are electrophilic and can be further activated by Lewis acids. This enhanced electrophilicity is exploited in Friedel-Crafts acylation reactions, where the diacid chloride can be used to introduce two acyl groups onto an aromatic ring. beilstein-journals.orglibretexts.orglibretexts.orgyoutube.comjove.com

In a typical Friedel-Crafts acylation, a Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl chloride. libretexts.orgyoutube.com This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon a much stronger electrophile. The activated acylium ion or acylium-ion-like complex then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield an aryl ketone. jove.com When using this compound, this can lead to the formation of di-acylated aromatic compounds, which can serve as precursors to more complex molecules. The choice of Lewis acid and reaction conditions can influence the yield and selectivity of the reaction. organic-chemistry.org

Stereochemical Control in Reactions

The stereochemistry of this compound, existing as either cis or trans isomers, has a profound impact on the stereochemistry of the resulting products. The fixed spatial relationship between the two acyl chloride groups in each isomer can direct the formation of specific stereoisomers in the products.

For instance, in polymerization reactions, the use of a pure trans isomer, where the functional groups are on opposite sides of the cyclohexane (B81311) ring, can lead to polymers with a more linear and regular structure. nih.gov Conversely, the cis isomer, with both functional groups on the same side of the ring, may result in polymers with a more looped or kinked conformation. This stereochemical control is crucial in designing polymers with specific physical and mechanical properties.

In reactions with chiral nucleophiles, the stereochemistry of the diacid chloride can lead to diastereoselective outcomes. The pre-determined arrangement of the reactive centers can favor the formation of one diastereomer over another. While specific studies on the stereochemical control exerted by the isomers of this compound are not widely reported, the principles of stereoselective synthesis suggest that the rigid cyclohexane backbone would play a significant role in directing the approach of the nucleophile. The use of chiral catalysts in conjunction with these isomers could further enhance the enantioselectivity of such reactions. wikipedia.orgnih.gov

Applications of Cyclohexane 1,2 Dicarbonyl Dichloride in Materials Science and Organic Synthesis

Monomer in Polymer Synthesis

The bifunctional nature of cyclohexane-1,2-dicarbonyl dichloride makes it a valuable monomer for polycondensation reactions. The cyclohexane (B81311) ring, in contrast to aromatic rings often used in high-performance polymers, imparts properties such as improved solubility and optical transparency while influencing the thermal and mechanical characteristics of the resulting polymer.

This compound is utilized in the synthesis of poly(amide-imide)s (PAIs), a class of high-performance polymers known for their thermal stability, chemical resistance, and mechanical strength. By incorporating the alicyclic cyclohexane unit into the polymer backbone, specific properties can be enhanced. For instance, the introduction of cyclohexane moieties can improve the solubility of the resulting polyimides in common organic solvents, allowing for easier processing and film casting. researchgate.net

In the synthesis of PAIs, the cyclohexane dicarbonyl chloride is typically copolymerized with aromatic diamines and dianhydrides. The amide linkages are formed by the reaction of the acyl chloride groups with amines, while the imide groups are formed from the dianhydride. The resulting polymer structure benefits from the rigidity of the amide and imide groups, leading to high glass transition temperatures (Tg) and thermal stability. researchgate.netresearchgate.net Furthermore, the stereochemistry of the cyclohexane ring (the ratio of cis to trans isomers) can significantly impact the polymer's properties. For example, a higher content of the trans isomer can lead to a higher glass transition temperature and lower coefficient of thermal expansion (CTE) in the final PAI film, due to the more regular and rigid rod-like structure it imparts to the polymer chain. researchgate.net These tough, transparent films are of great interest for applications in flexible optoelectronic devices. researchgate.net

Table 1: Impact of Cyclohexane Isomerism on Poly(amide-imide) Properties
Isomer ConfigurationEffect on Polymer ChainResulting Polymer PropertiesReference
Higher trans-isomer contentMore regular, rigid, rod-like structureHigher Glass Transition Temperature (Tg), Lower Coefficient of Thermal Expansion (CTE), Improved Film Toughness researchgate.net
Higher cis-isomer contentIntroduces "kinks" in the polymer chainGenerally more amorphous, potentially higher solubility researchgate.net

In polyester (B1180765) synthesis, this compound reacts with diols to form ester linkages. The inclusion of the cycloaliphatic ring is a key strategy for modifying the properties of polyesters. Fully aliphatic polyesters derived from cyclohexane-based monomers are noted for their potential biodegradability and can be synthesized to have a range of properties depending on the stereochemistry of the cyclohexane ring. researchgate.net

The cis/trans isomer ratio of the cyclohexane monomer is a critical factor in determining the final properties of the polyester. researchgate.net Polymers synthesized with a high content of the trans isomer tend to be semi-crystalline, offering higher thermal stability and mechanical strength. researchgate.net Conversely, a higher proportion of the cis isomer introduces kinks into the polymer chain, disrupting packing and resulting in amorphous polymers with lower melting points and glass transition temperatures. researchgate.net This ability to tune the crystallinity and thermal properties by controlling the monomer's stereochemistry allows for the design of specialty polyesters for a variety of applications, from flexible films to more rigid materials. researchgate.netmdpi.com

Chiral Building Block and Ligand Precursor in Asymmetric Catalysis

When used in its enantiomerically pure form, such as (1R,2R)- or (1S,2S)-cyclohexane-1,2-dicarbonyl dichloride, the compound becomes a powerful chiral building block. buchler-gmbh.com Its rigid C2-symmetric scaffold is highly valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. myuchem.com

Enantiomerically pure this compound serves as a precursor for the synthesis of chiral ligands, which are crucial components of enantioselective catalysts. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. nih.gov The dicarbonyl dichloride can be readily converted into various derivatives, such as diamines, diols, or bisphosphines, which are common ligand classes.

For example, the corresponding chiral diamine, 1,2-diaminocyclohexane (DACH), is a well-established and versatile ligand scaffold in asymmetric catalysis. myuchem.comresearchgate.net Ligands derived from the DACH framework have been successfully applied in a wide range of reactions, including asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. myuchem.comresearchgate.net The conformational rigidity of the cyclohexane ring helps to effectively transfer chiral information from the ligand to the substrate during the catalytic cycle, leading to high levels of enantioselectivity. researchgate.net

Table 2: Applications of DACH-Derived Ligands in Asymmetric Catalysis
Reaction TypeCatalyst System ExampleOutcomeReference
Hydrogenation of KetonesRuthenium(II)-diamine complexesHigh efficiency in hydrogen transfer reactions myuchem.com
Henry ReactionCopper-diamine complexesModerate to high enantioselectivity researchgate.net
Addition of Diethylzinc to AldehydesBistriflamide of trans-1,2-diaminocyclohexaneFormation of chiral secondary alcohols with strong asymmetric amplification nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselective course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org this compound can be used to synthesize such auxiliaries.

By reacting the chiral dicarbonyl dichloride with an appropriate amine or alcohol, a chiral amide or ester can be formed. This new molecule, now containing the chiral cyclohexane unit, can be used in reactions such as alkylations or aldol (B89426) additions. The steric bulk and defined stereochemistry of the cyclohexane auxiliary block one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered face, thereby controlling the formation of new stereocenters. myuchem.comwikipedia.org For instance, chiral 1,2-diamines derived from the cyclohexane scaffold have been used as auxiliaries in diastereoselective alkylation reactions, achieving excellent levels of stereocontrol. myuchem.com

Intermediate in Complex Molecule Construction

Beyond its use in polymers and catalysis, this compound functions as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals. cymitquimica.com The two acyl chloride groups provide reactive handles for a variety of chemical transformations, allowing for the construction of intricate molecular architectures.

The cyclohexane ring itself can serve as a rigid scaffold upon which further functionality and stereocenters can be built. Organocatalytic domino or cascade reactions have emerged as a powerful strategy for synthesizing complex cyclohexane derivatives with multiple contiguous stereogenic centers from simple precursors. nih.gov The dicarbonyl dichloride can be converted to other functionalities that participate in these cascade reactions, leading to the efficient construction of polycyclic systems found in many bioactive compounds. nih.gov Its role as a versatile intermediate makes it a valuable tool for synthetic chemists aiming to access complex molecular targets. cymitquimica.com

Functional Material Precursors

This compound is a significant precursor in the synthesis of a variety of functional materials. Its utility stems from the two reactive acyl chloride groups and the conformationally flexible cyclohexane ring. These features allow it to be used as a fundamental building block for advanced polymers and framework materials. The reactivity of the acyl chloride functional groups enables it to readily undergo reactions such as polycondensation with nucleophiles like amines and alcohols to form polyamides and polyesters, respectively. Furthermore, the cyclohexane moiety imparts unique properties to the resulting materials, including improved solubility, thermal stability, and specific optical characteristics, distinguishing them from their purely aromatic counterparts.

Polyamide Synthesis

This compound serves as an excellent monomer for the synthesis of semi-aromatic or aliphatic polyamides through polycondensation reactions with various diamines. The reaction involves the nucleophilic attack of the amine groups on the carbonyl carbon of the acyl chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride (HCl). chemguide.co.uk This process, known as condensation polymerization, results in long-chain polymers with repeating amide units. chemguide.co.uk

The incorporation of the cyclohexane ring into the polymer backbone disrupts the chain packing that is characteristic of fully aromatic polyamides, which can lead to enhanced solubility in organic solvents and lower melting points, improving processability. At the same time, the rigid ring structure helps maintain good thermal properties. Research on polyamides derived from similar cyclohexane-containing monomers has shown they can achieve high thermal stability and good mechanical strength. researchgate.net For example, polyamides synthesized from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane exhibit glass transition temperatures (Tg) ranging from 188 to 240°C and 10% mass loss temperatures between 473 and 499°C in air, affording tough and flexible films. researchgate.net

Table 1: Representative Properties of Polyamides Incorporating a Cyclohexane Moiety

Property Value Range Source
Inherent Viscosity (dL/g) 0.97 - 1.61 researchgate.net
Glass Transition Temp. (Tg) 188 - 305°C researchgate.net
5% Weight Loss Temp. (TGA) > 402°C researchgate.net

Polyimide Synthesis

While dianhydrides are more commonly used directly for polyimide synthesis, this compound can act as a precursor to the required monomers. It can be hydrolyzed to its corresponding cyclohexane-1,2-dicarboxylic acid, which can then be dehydrated to form cyclohexane-1,2-dicarboxylic anhydride (B1165640). This anhydride can subsequently react with diamines in a two-step process to form polyimides.

The inclusion of the alicyclic cyclohexane structure in the polyimide backbone is known to improve key properties for advanced applications, such as in optical and electronic materials. Specifically, it enhances the optical transparency of the resulting polymer films by reducing charge-transfer complex formation that often causes coloration in aromatic polyimides. researchgate.net Studies on polyimides derived from trans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride show excellent optical transparency with cutoff wavelengths between 369–375 nm, high glass transition temperatures (above 198°C), and good mechanical properties. researchgate.net

Table 2: Properties of Polyimide Films Derived from Cyclohexane-Containing Monomers

Property Value Range Source
Glass Transition Temp. (Tg) 198 - 270°C researchgate.net
5% Weight Loss Temp. (TGA) 415 - 480°C researchgate.net
Tensile Strength (MPa) 76 - 116 researchgate.net
Elongation at Break (%) 4.7 - 18 researchgate.net

Metal-Organic Framework (MOF) Synthesis

This compound is a valuable precursor for the organic linkers used in the synthesis of Metal-Organic Frameworks (MOFs). By hydrolysis, it is converted to cyclohexane-1,2-dicarboxylic acid, which can then be used as a flexible ligand that coordinates with metal ions or clusters to form porous, crystalline structures. MOFs are a class of materials with applications in gas storage, catalysis, and sensing. rsc.org

The use of flexible ligands like those derived from cyclohexane allows for the construction of dynamic frameworks that can respond to external stimuli. Research has demonstrated the synthesis of various MOFs using related linkers such as trans-1,4-cyclohexanedicarboxylate. nih.gov For example, a novel two-dimensional MOF synthesized using a cyclohexane-tetracarboxylic acid ligand and zinc ions exhibited potential as a blue-luminescent material. nih.gov The specific conformation of the cyclohexane ring within the ligand plays a crucial role in determining the final topology and properties of the MOF. nih.gov

Table 3: Examples of MOFs Synthesized with Cyclohexane-Based Ligands

MOF Designation Metal Ion Ligand Framework Dimensionality Key Finding/Property Source
[Zn₂(OH)(Hcht)(4,4′-bpy)]·4H₂O Zn(II) Cyclohexane-1,2,4,5-tetracarboxylic acid 2D Potential blue-luminescent material nih.gov
[Co(H₂O)₄(chdc)]ₙ Co(II) trans-1,4-cyclohexanedicarboxylate 1D Hydrogen-bonded chains nih.gov

Analytical and Computational Characterization of Cyclohexane 1,2 Dicarbonyl Dichloride

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structural features of Cyclohexane-1,2-dicarbonyl dichloride. Each method offers unique information, from atomic connectivity and stereochemistry to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational preferences of this compound isomers (cis and trans).

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms. The signals for the cyclohexane (B81311) ring protons typically appear in the range of 1.2-3.5 ppm. The protons on the carbons bearing the carbonyl chloride groups (C1 and C2) are expected to be the most deshielded and appear further downfield due to the electron-withdrawing effect of the C(=O)Cl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbons are highly deshielded and are expected to resonate in the range of 170-180 ppm. The carbons of the cyclohexane ring attached to the carbonyl groups (C1 and C2) would appear around 45-55 ppm, while the other methylene (B1212753) carbons of the ring would be found further upfield. docbrown.info

Conformational Analysis: NMR is particularly useful for analyzing the conformational equilibrium of the cyclohexane ring, which exists predominantly in a chair conformation to minimize strain. youtube.com

For trans-Cyclohexane-1,2-dicarbonyl dichloride , the molecule can exist in two primary chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is generally more stable due to reduced steric hindrance. The equilibrium between these forms can be studied by analyzing the coupling constants (³JHH) between adjacent protons on the cyclohexane ring at different temperatures. researchgate.netresearchgate.net Larger coupling constants are indicative of a higher population of the diequatorial conformer. researchgate.net

For cis-Cyclohexane-1,2-dicarbonyl dichloride , the two carbonyl chloride groups are constrained to one axial and one equatorial position (a,e). This molecule undergoes rapid ring-flipping at room temperature, resulting in an averaged NMR spectrum. At very low temperatures, this flipping can be "frozen out," potentially allowing for the observation of distinct signals for the axial and equatorial protons. youtube.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound
NucleusPositionPredicted Chemical Shift (ppm)Notes
¹HH1, H2 (methine)3.0 - 3.5Adjacent to C=O group, deshielded.
¹HH3-H6 (methylene)1.2 - 2.2Typical range for cyclohexane ring protons.
¹³CC=O (carbonyl)170 - 180Characteristic for acyl chlorides.
¹³CC1, C2 (methine)45 - 55Carbons attached to the carbonyl groups.
¹³CC3-C6 (methylene)25 - 35Remaining ring carbons.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak typically appears at a high frequency, generally in the range of 1785-1815 cm⁻¹. The exact position can be influenced by the conformation (axial vs. equatorial) of the C(=O)Cl group. Other significant absorptions include the C-H stretching vibrations of the cyclohexane ring (around 2850-3000 cm⁻¹) and the C-Cl stretching vibration (around 650-850 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the symmetric vibrations of the cyclohexane ring are often more intense. stackexchange.com This makes Raman a useful tool for analyzing the skeletal structure of the molecule.

Table 2: Key Vibrational Frequencies for this compound
Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (ring)IR, Raman2850 - 3000Medium to Strong
C=O Stretch (acyl chloride)IR1785 - 1815Very Strong
CH₂ ScissorIR, Raman~1450Medium
C-Cl StretchIR, Raman650 - 850Medium to Strong

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. chemguide.co.uk The molecular formula of this compound is C₈H₁₀Cl₂O₂. nih.govechemi.com

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks. The most prominent peaks will be at M (containing two ³⁵Cl atoms), M+2 (one ³⁵Cl and one ³⁷Cl), and M+4 (two ³⁷Cl atoms), with a relative intensity ratio of approximately 9:6:1. This isotopic signature is a definitive indicator of a molecule containing two chlorine atoms. The nominal molecular weight is 209 g/mol . nih.gov

Fragmentation Analysis: The molecular ion is often unstable and undergoes fragmentation. chemguide.co.uk Key fragmentation pathways for this compound would likely include:

Loss of a chlorine radical: [M - Cl]⁺, leading to a peak at m/z 174 (for ³⁵Cl). This results in a stable acylium ion.

Loss of a carbonyl chloride radical: [M - COCl]⁺, resulting in a fragment at m/z 145 (for ³⁵Cl).

Cleavage of the cyclohexane ring: The ring can undergo fragmentation, often through the loss of neutral molecules like ethene (C₂H₄), leading to characteristic peaks at m/z values such as 56. docbrown.infocas.cn

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z (for ³⁵Cl)Proposed Fragment IonNotes
208[C₈H₁₀³⁵Cl₂O₂]⁺Molecular Ion (M⁺)
173[M - Cl]⁺Loss of a chlorine radical.
145[M - COCl]⁺Loss of a carbonyl chloride radical.
117[M - COCl - C₂H₄]⁺Subsequent loss of ethene from the ring.
81[C₆H₉]⁺Cyclohexenyl cation from ring fragmentation.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide theoretical insights that complement experimental data. These computational methods can predict molecular properties, stabilities, and reaction pathways with high accuracy. nrel.gov

Computational modeling is an invaluable tool for exploring the potential energy surface of this compound to predict the relative stabilities of its different isomers and conformers.

By calculating the Gibbs free energy (ΔG) of various structures, the most stable forms can be identified. nih.gov For the trans isomer, DFT calculations can quantify the energy difference between the more stable diequatorial conformer and the less stable diaxial conformer, providing a theoretical basis for the equilibrium observed in NMR studies. For the cis isomer, calculations can determine the energy of its axial-equatorial chair conformation and the barrier to ring inversion. Furthermore, the relative thermodynamic stabilities of the cis and trans isomers themselves can be computed to predict which stereoisomer is favored under equilibrium conditions. researchgate.net

Quantum chemical calculations are essential for investigating the detailed mechanisms of reactions involving this compound. Acyl chlorides are highly reactive, and modeling can elucidate the pathways of reactions such as nucleophilic acyl substitution (e.g., with water, alcohols, or amines).

Computational studies can map the entire reaction coordinate, identifying key intermediates and, crucially, the structure and energy of the transition state. rsc.org By calculating the activation energy barrier (ΔG‡), the rate-determining step of a reaction can be identified. bath.ac.uk For example, in the reaction with an amine to form an amide, modeling could detail the formation of the tetrahedral intermediate and the subsequent elimination of the chloride leaving group, providing a complete picture of the reaction dynamics at the molecular level.

Electronic Properties and Reactivity Prediction

The core of this compound's reactivity lies in its two acyl chloride functional groups. The electronic environment of the carbonyl carbon in an acyl chloride is significantly influenced by the presence of two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbonyl carbon. chemistrystudent.comstudymind.co.uk This creates a substantial partial positive charge (δ+) on the carbonyl carbon, rendering it highly electrophilic and a prime target for nucleophilic attack. chemistrystudent.comnumberanalytics.comlibretexts.org

The chlorine atom's role extends beyond this inductive effect. It is an excellent leaving group, a characteristic that further amplifies the reactivity of acyl chlorides. numberanalytics.com When a nucleophile attacks the electrophilic carbonyl carbon, the pi bond of the carbonyl group breaks, and a tetrahedral intermediate is formed. youtube.com Subsequently, the original carbonyl double bond can reform, accompanied by the expulsion of the chloride ion. This two-step process is known as a nucleophilic addition-elimination reaction. chemistrystudent.com

The presence of two adjacent acyl chloride groups on the cyclohexane ring suggests that the molecule can undergo sequential reactions. The reactivity of the second acyl chloride group may be influenced by the electronic and steric changes occurring at the first reaction site.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability. A small HOMO-LUMO gap generally correlates with higher reactivity. While the precise value for this compound is not available from the search results, acyl chlorides, in general, are known for their high reactivity, which would suggest a relatively small HOMO-LUMO gap.

A molecular electrostatic potential (MEP) map, if computationally generated, would visually represent the electron distribution. For this compound, it is predicted that the MEP would show strongly positive (blue) regions around the carbonyl carbons, indicating their electrophilic nature, and negative (red) regions around the carbonyl oxygens and the chlorine atoms, corresponding to their high electron density.

Predicted Electronic and Reactivity Properties of this compound

PropertyPredicted CharacteristicRationale
Electrophilic Centers Carbonyl carbonsStrong electron withdrawal by oxygen and chlorine atoms creates a significant partial positive charge. chemistrystudent.comstudymind.co.uk
Nucleophilic Centers Carbonyl oxygens, Chlorine atomsHigh electronegativity leads to a high electron density and partial negative charge.
Primary Reaction Type Nucleophilic Acyl Substitution (Addition-Elimination)The carbonyl carbon is highly susceptible to nucleophilic attack, and the chloride ion is a good leaving group. chemistrystudent.comnumberanalytics.com
Key Reactive Orbitals LUMO localized on C=O π* and C-Cl σ* orbitalsThese are the lowest energy empty orbitals available to accept electrons from a nucleophile.
Reactivity Prediction HighThe combined electron-withdrawing effects and the presence of a good leaving group make the molecule highly reactive towards nucleophiles. physicsandmathstutor.com

Emerging Research Frontiers and Future Prospects

Sustainable Synthesis and Process Intensification

The chemical industry is increasingly shifting towards more sustainable and efficient manufacturing processes. For the synthesis of cyclohexane-1,2-dicarbonyl dichloride, this involves adopting green chemistry principles and process intensification strategies to minimize environmental impact and enhance safety and efficiency.

Traditionally, acid chlorides are synthesized from their corresponding carboxylic acids using reagents like thionyl chloride or oxalyl chloride. While effective, these methods often generate stoichiometric amounts of hazardous byproducts, such as sulfur dioxide and hydrochloric acid. Emerging research focuses on developing catalytic and more atom-economical routes. Although specific studies on the sustainable synthesis of this compound are not extensively documented, general advancements in acid chloride production are applicable.

Key Research Directions:

Catalytic Approaches: The use of catalysts to promote the reaction between cyclohexane-1,2-dicarboxylic acid and a chlorinating agent can reduce the required amount of reagent and moderate reaction conditions.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes. rsc.org They provide better control over reaction parameters, enhance safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. researchgate.net The transition from batch to continuous flow for acid chloride synthesis is a key area of process intensification. rsc.orgresearchgate.net

Alternative Chlorinating Agents: Research into less hazardous and more efficient chlorinating agents is ongoing. While not yet commercialized for this specific compound, the development of novel reagents could offer a more sustainable alternative to traditional methods.

Solvent Selection: The use of greener solvents or solvent-free conditions is a core principle of green chemistry. researchgate.net Investigating the synthesis of this compound in environmentally benign solvents or under neat conditions could significantly reduce the environmental footprint of the process.

Table 1: Comparison of Synthesis Methodologies for Acid Chlorides

FeatureTraditional Batch SynthesisFlow Chemistry Synthesis
Reaction Vessel Large batch reactorMicro- or milli-reactor
Heat & Mass Transfer Often limitedHighly efficient
Safety Higher risk due to large volumesInherently safer
Control Less precisePrecise control of parameters
Scalability Can be challengingReadily scalable by numbering up

Development of Advanced Polymer Architectures

The bifunctional nature of this compound makes it an excellent monomer for step-growth polymerization, leading to the synthesis of polyesters and polyamides. nih.govmdpi.comresearchgate.net The presence of the cyclohexane (B81311) ring in the polymer backbone imparts unique properties, such as improved thermal stability, enhanced solubility in organic solvents, and modified mechanical characteristics, compared to their purely aromatic or linear aliphatic counterparts. libretexts.org

Polyesters and Polyamides:

The reaction of this compound with diols or diamines, often through interfacial polymerization, yields high molecular weight polymers. derpharmachemica.comresearchgate.netresearchgate.net The stereochemistry of the 1,2-disubstituted cyclohexane ring (cis or trans) can significantly influence the polymer's morphology and properties, such as its crystallinity and glass transition temperature. nih.gov For instance, polyesters synthesized from diacid chlorides and diols have shown a range of thermal and mechanical properties depending on the specific monomers used. libretexts.org

Dendrimers and Hyperbranched Polymers:

Beyond linear polymers, this compound can be envisioned as a building block for more complex, three-dimensional polymer architectures like dendrimers and hyperbranched polymers. libretexts.orgsphinxsai.comnih.govcore.ac.uk These highly branched structures possess unique properties, including low viscosity, high solubility, and a multitude of terminal functional groups, making them suitable for applications in coatings, additives, and drug delivery. researchgate.net The use of a cycloaliphatic core could offer a different set of properties compared to more common aromatic or aliphatic building blocks.

Table 2: Potential Polymer Architectures from this compound

Polymer ArchitectureMonomersKey FeaturesPotential Applications
Linear Polyesters This compound, DiolsImproved thermal stability, good solubilityEngineering plastics, fibers, films
Linear Polyamides This compound, DiaminesHigh strength, thermal resistanceHigh-performance fibers, specialty plastics
Dendrimers This compound (as core or branching unit)Well-defined structure, multivalencyDrug delivery, catalysis, nanoreactors
Hyperbranched Polymers This compound (with a suitable co-monomer)High solubility, low viscosityCoatings, rheology modifiers, additives

Novel Applications in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The defined stereochemistry and reactive handles of this compound make it an attractive building block for the construction of intricate supramolecular architectures.

Macrocycle Synthesis:

Macrocycles are large cyclic molecules that are of interest for their ability to act as hosts for smaller guest molecules. researchgate.netcore.ac.uk this compound can be used in high-dilution reactions with long-chain diamines or diols to form macrocyclic amides or esters. researchgate.net The conformation of the cyclohexane ring can pre-organize the reactive groups, potentially influencing the efficiency of the macrocyclization reaction and the final shape of the macrocycle.

Molecular Cages and Capsules:

By reacting this compound with rigid, multi-functionalized linkers, it is possible to construct three-dimensional molecular cages and capsules. nih.govnih.govacs.orgnih.gov These structures can encapsulate guest molecules, leading to applications in sensing, catalysis, and controlled release. The cyclohexane moiety can provide a degree of flexibility to the cage structure, which may be advantageous for guest binding and release. While the direct use of this compound in this context is an area for future exploration, related cyclohexane derivatives like trans-1,2-diaminocyclohexane have been successfully used to create chiral molecular cages. nih.gov

Molecular Recognition:

Receptors designed for molecular recognition often require a well-defined three-dimensional structure. Derivatives of this compound, where the chloride atoms are replaced with recognition motifs, could serve as platforms for creating novel host molecules. The cyclohexane backbone can act as a scaffold to position these recognition sites in a specific spatial arrangement, enabling selective binding to target guest molecules. For example, macrocycles based on cyclohexane-1,2-diamine have shown enantioselective fluorescence responses to chiral acids. mdpi.com

Bio-inspired Chemical Transformations

Nature provides a rich source of inspiration for the development of new and efficient chemical reactions. Bio-inspired catalysis and enzymatic transformations represent a green and highly selective approach to chemical synthesis. While the direct enzymatic transformation of a highly reactive species like this compound is challenging, bio-inspired approaches can be applied to its synthesis or the transformation of its derivatives.

Enzymatic and Bio-inspired Synthesis of Precursors:

The precursor to this compound, cyclohexane-1,2-dicarboxylic acid, can potentially be synthesized using bio-inspired methods. For instance, the bio-inspired oxidation of cyclohexene (B86901) or related compounds could offer a green route to the dicarboxylic acid. researchgate.netacs.org Research into the oxidation of cyclohexane has explored various catalytic systems, some of which are inspired by metalloenzymes. nih.gov

Biocatalytic Reactions of Related Compounds:

While direct enzymatic reactions on the diacyl chloride are unlikely due to its reactivity, enzymes could be employed to act on the corresponding dicarboxylic acid or its esters. For example, lipases could be used for the enantioselective hydrolysis of a diester of cyclohexane-1,2-dicarboxylic acid, providing a route to chiral building blocks. Furthermore, the biocatalytic reduction of related cyclohexanone (B45756) derivatives is a well-established method for producing chiral alcohols, showcasing the potential of enzymes in manipulating cyclohexane-based structures. nih.govtudelft.nl

Table 3: Potential Bio-inspired Transformations Related to this compound

TransformationSubstrateBiocatalyst/Bio-inspired SystemProduct
Oxidation Cyclohexene/CyclohexaneMetalloenzyme mimics, OxidasesCyclohexane-1,2-diol, Adipic acid
Hydrolysis Dimethyl cyclohexane-1,2-dicarboxylateLipases, EsterasesChiral cyclohexane-1,2-dicarboxylic acid monoester
Reduction Cyclohexanone derivativesDehydrogenases, Baker's yeastChiral cyclohexanols

Q & A

Basic Questions

Q. What safety protocols should be followed when handling Cyclohexane-1,2-dicarbonyl dichloride in laboratory settings?

  • Methodological Answer :

  • Use nitrile or neoprene gloves, safety goggles, and a face shield to prevent skin/eye contact .
  • Work in a fume hood to minimize inhalation risks, and ensure proper ventilation .
  • Implement spill containment measures (e.g., absorbent pads) and dispose of waste via halogenated solvent protocols .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :

  • React cyclohexane-1,2-diol with oxalyl chloride (ClCO-COCl) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the diol’s hydroxyl groups attack the electrophilic carbonyl carbons of oxalyl chloride .
  • Purify the product via fractional distillation under reduced pressure to isolate the dichloride from residual reagents .

Q. How can the purity of this compound be verified?

  • Methodological Answer :

  • Use ¹H/¹³C NMR to confirm the absence of hydroxyl peaks (δ ~1–5 ppm) and presence of carbonyl signals (δ ~160–180 ppm) .
  • FT-IR should show strong C=O stretching at ~1800 cm⁻¹ and C-Cl vibrations at ~550–800 cm⁻¹ .

Advanced Research Questions

Q. How do cyclohexane ring conformations influence the reactivity of this compound?

  • Methodological Answer :

  • Chair conformations minimize steric strain, positioning the dichloride groups equatorially for optimal nucleophilic attack. Boat or twist-boat conformers may reduce reactivity due to increased torsional strain .
  • Computational modeling (e.g., DFT) can predict energy barriers for conformational interconversion and correlate them with experimental reaction rates .

Q. What techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (using SHELX programs) determines absolute stereochemistry and bond angles. For example, SHELXL refines anisotropic displacement parameters to resolve disorder in crystal lattices .
  • Dynamic NMR at variable temperatures can detect hindered rotation in derivatives, such as restricted C-Cl bond rotation in sterically crowded environments .

Q. How should researchers address contradictions in spectroscopic data for this compound adducts?

  • Methodological Answer :

  • Cross-validate LC-MS and HRMS to confirm molecular ion consistency. Discrepancies in mass peaks may indicate impurities or isomerization .
  • 2D NMR (COSY, HSQC) identifies coupling patterns and resolves overlapping signals caused by diastereomers or regioisomers .

Q. What strategies optimize reaction yields in nucleophilic substitutions involving this compound?

  • Methodological Answer :

  • Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the dichloride .
  • Add pyridine or DMAP as catalysts to neutralize HCl byproducts, shifting equilibrium toward product formation .
  • Kinetic studies under varying temperatures (10–60°C) can identify optimal conditions for specific nucleophiles (e.g., amines vs. alcohols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.